![molecular formula C11H14ClN3O2 B2875222 2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride CAS No. 2253632-26-5](/img/structure/B2875222.png)
2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
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Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles have been synthesized using various methods. One efficient method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been utilized in a wide range of applications due to their chemical reactivity. They have been used as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Scientific Research Applications
Anti-Infective Agents
The 1,2,4-oxadiazole ring, which is a part of the compound, has been synthesized by several research groups as anti-infective agents. These agents have shown anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that EN300-6730520 could potentially be used in the development of new anti-infective drugs.
Β-Adrenergic Blocking Activity
Some derivatives of 5-phenoxymethyl-1,2,4-oxadiazole, which is a part of the compound, have shown pronounced Β-adrenergic blocking activity combined with moderate α-adrenergic blocking properties . This suggests that EN300-6730520 could potentially be used in the development of new adrenergic blocking drugs.
Synthetic Routes for Obtaining 1,2,4-Oxadiazolium Salts
The 1,2,4-oxadiazole ring, which is a part of the compound, can be functionalized to obtain 1,2,4-oxadiazolium salts . This suggests that EN300-6730520 could potentially be used in the development of new synthetic routes for obtaining 1,2,4-oxadiazolium salts.
Skeletal Editing of Organic Molecules
The compound EN300-6730520 has been associated with an elegant method for the “skeletal editing” of organic molecules by nitrogen atom deletion . This suggests that EN300-6730520 could potentially be used in the development of new methods for the skeletal editing of organic molecules.
Development of New Hybrid Drugs
The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . This suggests that EN300-6730520 could potentially be used in the development of new hybrid drugs.
Development of New Chemical Entities
The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen . This suggests that EN300-6730520 could potentially be used in the development of new chemical entities to act against these microorganisms.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-7-6-10-13-11(16-14-10)8-15-9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGKPFVVNOPBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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